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Introduction
The intramolecular amidohydroxylation of unsaturated N-sulfonylcarbamates, often referred to

as tethered aminohydroxylation (TA), is a powerful synthetic methodology for the

stereocontrolled synthesis of valuable 1,2- and 1,3-amino alcohols embedded within

heterocyclic scaffolds such as oxazolidinones. This reaction, catalyzed by potassium
osmate(VI) dihydrate (K₂OsO₄·2H₂O), offers a significant advantage over its intermolecular

counterpart, the Sharpless asymmetric aminohydroxylation, by ensuring complete

regioselectivity. The tether connecting the nitrogen nucleophile and the alkene directs the

intramolecular delivery of the nitrogen and oxygen atoms to the double bond. This process has

been extensively developed, notably by the Donohoe group, and has proven to be a robust

method for constructing complex nitrogen-containing molecules.[1][2]

These application notes provide an overview of two key protocols for conducting the

potassium osmate(VI) dihydrate-catalyzed intramolecular amidohydroxylation, a summary of

its substrate scope, and a detailed look at the reaction mechanism.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b570676?utm_src=pdf-interest
https://www.benchchem.com/product/b570676?utm_src=pdf-body
https://www.benchchem.com/product/b570676?utm_src=pdf-body
https://www.researchgate.net/profile/Peter-Johnson-50/publication/255745316_The_tethered_aminohydroxylation_TA_reaction/links/02e7e51bb47f52a69a000000/The-tethered-aminohydroxylation-TA-reaction.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9092437/
https://www.benchchem.com/product/b570676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the substrate scope and corresponding yields for the

intramolecular amidohydroxylation of various unsaturated carbamates using two different

protocols.

Table 1: Protocol A - Using tert-Butyl Hypochlorite as the Reoxidant[1]

Entry Substrate Product Yield (%)
Diastereomeri
c Ratio (dr)

1

N-(Cyclohex-2-

en-1-yl)-N-

sulfonylcarbamat

e

83 >20:1

2

N-(Cyclohept-2-

en-1-yl)-N-

sulfonylcarbamat

e

80 3:1

3

N-((E)-But-2-en-

1-yl)-N-

sulfonylcarbamat

e

61 >20:1 (syn)

4

N-((Z)-But-2-en-

1-yl)-N-

sulfonylcarbamat

e

55 >20:1 (anti)

5

N-(2-Methylallyl)-

N-

sulfonylcarbamat

e

41 -

Table 2: Protocol B - Improved Conditions with Pentafluorobenzoyloxy-Substituted Reoxidant[3]
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Entry Substrate Product Yield (%)
Diastereomeri
c Ratio (dr)

1

N-(Cyclohex-2-

en-1-yl)-N-

((pentafluoroben

zoyl)oxy)carbam

ate

98 >20:1

2

N-(Cinnamyl)-N-

((pentafluoroben

zoyl)oxy)carbam

ate

85 >20:1 (syn)

3

N-(But-3-en-1-

yl)-N-

((pentafluoroben

zoyl)oxy)carbam

ate

71 >20:1

4

N-((E)-Hex-2-en-

1-yl)-N-

((pentafluoroben

zoyl)oxy)carbam

ate

95 >20:1 (syn)

Experimental Protocols
General Considerations

All reactions should be performed in well-ventilated fume hoods. Osmium compounds are

toxic and should be handled with care.

Reagents should be of high purity. Solvents should be dried according to standard

procedures where necessary.

Reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable

analytical techniques.
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Product purification is typically achieved by column chromatography on silica gel.

Protocol A: Intramolecular Amidohydroxylation using
tert-Butyl Hypochlorite[1]
This protocol is based on the earlier work in tethered aminohydroxylation.

Materials:

Unsaturated N-sulfonylcarbamate substrate

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) (4 mol%)

Sodium hydroxide (NaOH) (0.92 eq.)

tert-Butyl hypochlorite (t-BuOCl) (1.0 eq.)

Diisopropylethylamine (Hünig's base) (5 mol%)

n-Propanol (n-PrOH)

Water (H₂O)

Saturated aqueous sodium sulfite (Na₂SO₃) solution

Ethyl acetate (EtOAc)

Brine

Procedure:

To a solution of the unsaturated N-sulfonylcarbamate in a 2:1 mixture of n-propanol and

water is added sodium hydroxide (0.92 eq.).

Potassium osmate(VI) dihydrate (4 mol%) and diisopropylethylamine (5 mol%) are then

added to the reaction mixture.
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tert-Butyl hypochlorite (1.0 eq.) is added, and the reaction mixture is stirred at room

temperature.

The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition

of saturated aqueous sodium sulfite solution.

The mixture is stirred for 30 minutes, and then the aqueous layer is extracted with ethyl

acetate.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired oxazolidinone.

Protocol B: Improved Intramolecular
Amidohydroxylation using a Pentafluorobenzoyloxy-
Substituted Reoxidant[3]
This improved protocol offers higher yields and requires a lower catalyst loading.

Materials:

Unsaturated N-((pentafluorobenzoyl)oxy)carbamate substrate

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) (1 mol%)

tert-Butanol (t-BuOH)

Water (H₂O)

Saturated aqueous sodium sulfite (Na₂SO₃) solution

Dichloromethane (CH₂Cl₂)

Brine

Procedure:
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The unsaturated N-((pentafluorobenzoyl)oxy)carbamate substrate is dissolved in a suitable

solvent system, such as a mixture of tert-butanol and water.

Potassium osmate(VI) dihydrate (1 mol%) is added to the solution.

The reaction mixture is stirred at room temperature or with gentle heating as required, and

the progress is monitored by TLC.

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium

sulfite.

The mixture is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated in vacuo.

The residue is purified by flash column chromatography on silica gel to yield the pure

product.

Mandatory Visualizations
Catalytic Cycle of Tethered Amidohydroxylation
The proposed catalytic cycle for the tethered aminohydroxylation reaction is initiated by the

formation of an osmium(VIII) imido species from the potassium osmate(VI) precursor and the

nitrogen source. This is followed by an intramolecular [3+2] cycloaddition with the tethered

alkene, hydrolysis, and re-oxidation of the osmium catalyst.[1]
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Caption: Proposed catalytic cycle for the potassium osmate-catalyzed tethered

amidohydroxylation.

General Experimental Workflow
The following diagram illustrates the general workflow for performing a tethered

aminohydroxylation experiment, from reaction setup to product isolation.
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Caption: General experimental workflow for tethered amidohydroxylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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